4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzyl chloride with p-toluidine to form an intermediate, which is then cyclized with sulfur and other reagents to form the thiadiazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazine
- 4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazole
Uniqueness
4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific structural features, such as the presence of the nitrobenzyl and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-15-9-11-17(12-10-15)23-21(25)22(14-16-5-4-6-18(13-16)24(26)27)19-7-2-3-8-20(19)30(23,28)29/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWYUTVELYEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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